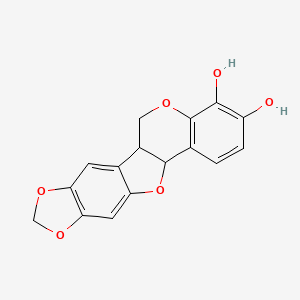
3,4-Dihydroxy-8,9-methylenedioxypterocarpan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-8,9-methylenedioxypterocarpan is a natural product found in Dalbergia spruceana, Psorothamnus arborescens, and other organisms with data available.
Applications De Recherche Scientifique
DNA Strand-Scission and Cytotoxicity
A study isolated 3,4-Dihydroxy-8,9-methylenedioxypterocarpan from Petalostemon purpureus. This compound showed activity in DNA strand-scission assays and exhibited cytotoxicity toward a KB tumor cell line, suggesting its potential in cancer research and therapy (Chaudhuri et al., 1995).
Antitumoral Synthesis
Another significant contribution is the first synthesis of this compound, which has shown antitumoral activity. This synthesis included a key step involving the Heck reaction, highlighting its importance in producing compounds for cancer treatment (Silva et al., 2004).
Phytoalexin Metabolism
The compound's role in the metabolism of phytoalexins has been studied. For instance, its transformation by Stemphylium botryosum into a derivative was investigated, revealing insights into plant-pathogen interactions and phytoalexin bioactivity (Higgins, 1981).
Structural Characterization
Further research included the synthesis and characterization of related compounds, such as the extraction of related pterocarpans from Dalbergia stevensonii, which provides insights into the structure and potential applications of these compounds (McMurry et al., 1972).
Isolation from Natural Sources
Studies also involved the isolation of this compound from natural sources, such as Dalbergia oliveri. This research contributes to the understanding of natural compound extraction and potential pharmacological applications (Loan et al., 2014).
Anticancer Activity
In addition, research on a phenolic compound isolated from Millettia leucantha, including this compound, highlighted its strong cytotoxicity against tumor cell lines, reinforcing its potential in cancer treatment (Rayanil et al., 2011).
Propriétés
Formule moléculaire |
C16H12O6 |
|---|---|
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-16,17-diol |
InChI |
InChI=1S/C16H12O6/c17-10-2-1-7-15-9(5-19-16(7)14(10)18)8-3-12-13(21-6-20-12)4-11(8)22-15/h1-4,9,15,17-18H,5-6H2 |
Clé InChI |
GGIPOZCJJKKBBV-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C3=C(O1)C(=C(C=C3)O)O)OC4=CC5=C(C=C24)OCO5 |
Synonymes |
3,4-dihydroxy-8,9-methylenedioxypterocarpan 3,4-diOHMe-pterocarpan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




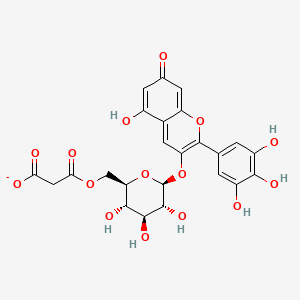

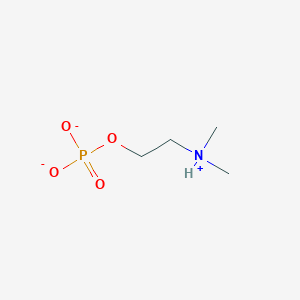
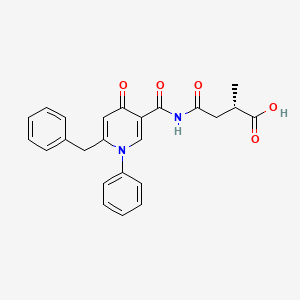
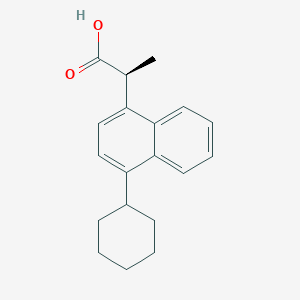
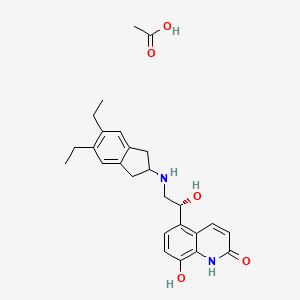
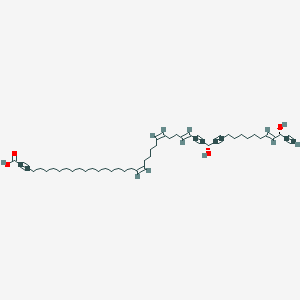


![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
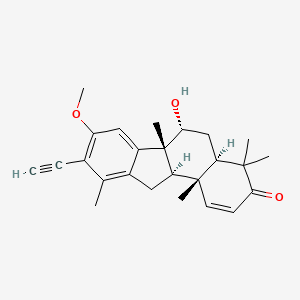

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)